1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea
Description
1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluoromethyl group, an oxadiazole ring, and a pyridine moiety, making it a versatile molecule for various applications.
Properties
IUPAC Name |
1-[[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N5O2/c1-6-3-2-4-7(15-6)16-11(19)14-5-8-17-10(9(12)13)18-20-8/h2-4,9H,5H2,1H3,(H2,14,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYIUICRJQXMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCC2=NC(=NO2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. The difluoromethyl group is introduced using difluoromethylation reagents, which can be either electrophilic or nucleophilic in nature .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. The difluoromethyl group and oxadiazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The pyridine moiety can also participate in π-π stacking interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-[[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-[[3-(Methyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea: Contains a methyl group instead of a difluoromethyl group.
1-[[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea: Features a chloromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
